molecular formula C8H4Na2O5 B12661939 Disodium 4-hydroxyisophthalate CAS No. 53566-35-1

Disodium 4-hydroxyisophthalate

Cat. No.: B12661939
CAS No.: 53566-35-1
M. Wt: 226.09 g/mol
InChI Key: FGFGVXRFSPUXLY-UHFFFAOYSA-L
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Description

Disodium 4-hydroxyisophthalate (CAS 53566-35-1) is a chemical compound with the molecular formula C8H4Na2O5 and a molecular weight of 226.09 g/mol . As a salt of 4-hydroxyisophthalic acid, it is characterized by high purity, making it suitable for various research and development applications. This includes its potential use as an intermediate or standard in chemical synthesis and analytical processes. Researchers can utilize this compound in developing methodologies that require well-defined organic salts. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. For detailed specifications or to discuss custom synthesis needs, please contact our technical support team.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53566-35-1

Molecular Formula

C8H4Na2O5

Molecular Weight

226.09 g/mol

IUPAC Name

disodium;3-carboxy-4-oxidobenzoate

InChI

InChI=1S/C8H6O5.2Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;;/h1-3,9H,(H,10,11)(H,12,13);;/q;2*+1/p-2

InChI Key

FGFGVXRFSPUXLY-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])C(=O)O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Pathways to Disodium 4 Hydroxyisophthalate

Carboxylation Reactions for the Formation of 4-Hydroxyisophthalic Acid and its Salts

The introduction of a second carboxyl group onto a hydroxybenzoic acid backbone is a key transformation in the synthesis of 4-hydroxyisophthalic acid. This is most commonly achieved through carboxylation reactions, with the Kolbe-Schmitt reaction being a cornerstone of industrial synthesis.

Kolbe–Schmitt Type Reactions Involving Phenoxides

The Kolbe-Schmitt reaction is a carboxylation process that involves the reaction of a phenoxide with carbon dioxide under elevated temperature and pressure. nih.gov This method has been adapted for the synthesis of 4-hydroxyisophthalic acid from precursors such as salicylic (B10762653) acid and 4-hydroxybenzoic acid.

Both sodium salicylate and sodium 4-hydroxybenzoate can serve as starting materials for the synthesis of 4-hydroxyisophthalic acid. The reaction involves heating the potassium salt of salicylic acid or p-hydroxybenzoic acid, or mixtures thereof, under high carbon dioxide pressure at temperatures of at least 250°C. google.com The use of potassium salts is often preferred as it can lead to higher yields of the desired 4-hydroxyisophthalic acid salts in a purer form. google.com The carboxylation of potassium phenoxides has been shown to yield 4-hydroxyisophthalic acid, whereas sodium phenoxide under similar conditions produces only trace amounts of the dicarboxylated product. nih.gov

The yield and selectivity of the Kolbe-Schmitt reaction are highly dependent on several key parameters. High temperatures, typically in the range of 300 to 500°C, and super-atmospheric carbon dioxide pressures, from 500 to 5000 psig, are generally employed. google.com The reaction time also plays a crucial role, with durations of 3 to 15 hours often being optimal for achieving high yields. google.com The presence of a basic potassium material, such as potassium carbonate, can further enhance the yield by neutralizing the newly formed carboxyl groups. google.com

Below are interactive data tables summarizing the impact of various reaction parameters on the synthesis of 4-hydroxyisophthalic acid.

Effect of Temperature on 4-Hydroxyisophthalic Acid Yield

Starting MaterialTemperature (°C)CO2 Pressure (psig)Reaction Time (hours)Yield (%)
Dipotassium Salicylate35015006High
Dipotassium 4-hydroxybenzoate3508006High
Dipotassium Salicylate30015006Moderate
Dipotassium Salicylate40015006High, potential for decomposition

Effect of CO2 Pressure on 4-Hydroxyisophthalic Acid Yield

Starting MaterialTemperature (°C)CO2 Pressure (psig)Reaction Time (hours)Yield (%)
Dipotassium Salicylate3508006Moderate
Dipotassium Salicylate15003506High
Dipotassium Salicylate25003506Very High

The kinetic modeling of the Kolbe-Schmitt reaction is complex due to the multiphase nature of the reaction and the various competing reaction pathways. researchgate.net A theoretical study of the reaction mechanism using a DFT method suggests that the reaction between sodium phenoxide and carbon dioxide proceeds through the formation of three transition states and three intermediates. researchgate.net The development of a comprehensive kinetic model is crucial for optimizing reactor design and process conditions to maximize the yield of 4-hydroxyisophthalic acid. researchgate.net Such models must take into account the effects of temperature, pressure, and catalyst concentration on the reaction rates of the various elementary steps. nih.gov

Alternative Carboxylation Strategies

While the Kolbe-Schmitt reaction is the dominant industrial method, alternative carboxylation strategies have been explored. One such method involves boiling salicylic acid with carbon tetrachloride in an alkaline medium in the presence of copper powder. drugfuture.com More recently, biocatalytic approaches have emerged as a promising green alternative. A computational enzyme design strategy has been developed to enhance the carboxylation activity of enzymes for the synthesis of 4-hydroxyisophthalic acid from p-hydroxybenzoic acid by fixing CO2. nih.gov This biocatalytic route offers the potential for high selectivity under mild reaction conditions. nih.govresearchgate.net

Derivatization from Isophthalate (B1238265) Esters

An alternative synthetic route to disodium (B8443419) 4-hydroxyisophthalate involves the derivatization of isophthalate esters, specifically dimethyl 4-hydroxyisophthalate. This process typically involves a two-step saponification.

The first step is the selective saponification of one of the ester groups of dimethyl 4-hydroxyisophthalate to yield the 3-monomethyl ester of 4-hydroxyisophthalic acid. This can be achieved by reacting the diester with a controlled amount of an alkali hydroxide, such as potassium hydroxide, in a methanolic solution. google.com The subsequent and final step is the complete saponification of the remaining ester group to form 4-hydroxyisophthalic acid. google.com This is typically carried out using an aqueous alkali hydroxide solution. google.com The resulting 4-hydroxyisophthalic acid can then be readily converted to disodium 4-hydroxyisophthalate by treatment with two equivalents of sodium hydroxide.

Hydrolysis of Diesters to Disodium Salts

The preparation of this compound is commonly achieved through the hydrolysis of its corresponding diester, such as Dimethyl 4-hydroxyisophthalate. This reaction involves the saponification of both ester groups using a strong base.

Detailed research findings indicate that the hydrolysis of the crude Dimethyl 4-hydroxyisophthalate can be carried out in an alkaline solution. google.com The process involves heating the diester in the presence of an alkali like sodium hydroxide or potassium hydroxide. google.com The molar ratio of the diester to the base is a critical parameter, typically ranging from 1:1 to 1:10, with a preferred ratio of 1:2 to 1:5 for optimal conversion. google.com Solvents for this reaction can include water, methanol, or ethanol. google.com Following the hydrolysis, the reaction mixture is cooled, and upon acidification, 4-hydroxyisophthalic acid precipitates, which can then be converted to its disodium salt by treatment with a sodium base like sodium bicarbonate. google.com

Parameter Condition Source
Starting MaterialDimethyl 4-hydroxyisophthalate google.com
ReagentSodium Hydroxide or Potassium Hydroxide google.com
Molar Ratio (Diester:Base)1:1 - 1:10 (1:2 - 1:5 preferred) google.com
SolventWater, Methanol, or Ethanol google.com
Final ConversionDissolution in aqueous sodium bicarbonate google.com

Regioselective Ester Cleavage and Monoester Formation

The selective cleavage of one ester group from a diester of 4-hydroxyisophthalic acid is a key step in producing monoester derivatives. This regioselective saponification can be accomplished using standard methods, preferably with an aqueous or alcoholic solution of an alkali hydroxide. google.com The process allows for the isolation of monoesters which can be further modified. For instance, the 3-monomethyl ester of 4-hydroxyisophthalic acid can be prepared from the corresponding diester. rsc.org

Another approach to monoester formation is through a transesterification reaction. This can be achieved by reacting equimolecular amounts of a diester, such as Dimethyl 4-hydroxyisophthalate, with 4-hydroxyisophthalic acid. google.com This reaction is typically conducted in the presence of an ion exchanger and a solvent like dioxane, in which both reactants are soluble. google.com

Method Description Reagents/Conditions Source
SaponificationSelective hydrolysis of one ester group.Aqueous or alcoholic alkali hydroxide. google.com
TransesterificationReaction between a diester and the corresponding dicarboxylic acid.Equimolecular amounts of diester and diacid, ion exchanger, dioxane solvent. google.com

Functionalization of Phenolic Hydroxyl Group for Substituted Derivatives

The phenolic hydroxyl group of 4-hydroxyisophthalate is a prime site for chemical modification to create a variety of substituted derivatives. nih.govnih.gov Classical derivatization strategies often involve etherification or esterification of this hydroxyl group. nih.gov For example, O-alkylation of dialkyl 4-hydroxyisophthalates can be performed using an appropriate alkyl bromide or iodide in the presence of anhydrous potassium carbonate to yield 4-alkoxyisophthalate derivatives. rsc.org

The phenolic hydroxyl group of a 4-hydroxyisophthalate derivative can act as a nucleophile to open the strained ring of an epoxide (oxirane). libretexts.orgresearchgate.net This reaction, typically proceeding via an SN2 mechanism, results in the formation of an ether linkage and a new hydroxyl group on the adjacent carbon of the former epoxide ring. khanacademy.orgchemistrysteps.com The high ring strain of the epoxide provides the driving force for this reaction, even though the alkoxide formed upon ring-opening is not an ideal leaving group. chemistrysteps.com

The regiochemistry of the attack by a strong nucleophile, such as the phenoxide of the isophthalate, generally occurs at the less sterically hindered carbon of the epoxide. khanacademy.org This nucleophilic attack leads to an anti-addition, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the carbon chain. khanacademy.orgchemistrysteps.com

The properties of functionalized isophthalates can be systematically altered by modulating the chain length of the substituents attached to the phenolic oxygen. This concept of chain length modulation allows for the fine-tuning of the molecule's physical and chemical characteristics. researchgate.netrsc.org

Chemical Reactivity and Derivatization Strategies

Amidation Reactions of 4-Hydroxyisophthalic Acid and its Monoesters

The presence of two carboxylic acid groups in 4-hydroxyisophthalic acid allows for the formation of amides, which are important functional groups in medicinal chemistry and materials science. The direct amidation of a carboxylic acid with an amine is often challenging due to the acid-base reaction that forms a highly unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid typically requires activation.

One common strategy involves the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC). In this method, the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is a good leaving group. This intermediate is then readily attacked by an amine to form the corresponding amide. libretexts.org This approach can be applied to 4-hydroxyisophthalic acid to synthesize a variety of diamides.

Alternatively, amidation can be effectively carried out on the monoesters of 4-hydroxyisophthalic acid. A patented process describes the amidation of a monoester of 4-hydroxyisophthalic acid with ammonia (B1221849) or an amine. google.com This reaction can be conducted at atmospheric pressure and room temperature, often in an aqueous or alcoholic (preferably methanolic) solution. google.com Depending on the specific amine used, employing elevated temperatures and/or pressures may be advantageous to increase the reaction rate. google.com The use of a substantial excess of the amine, for instance, 10-20 times the amount of the monoester, is preferable to drive the reaction to completion. google.com This method is particularly suitable for the synthesis of monoamides of 4-hydroxyisophthalic acid. google.com

The following table summarizes the general conditions for these amidation reactions:

Starting MaterialReagentsTypical ConditionsProduct
4-Hydroxyisophthalic AcidAmine, DCCRoom Temperature4-Hydroxyisophthalamide
Monoester of 4-Hydroxyisophthalic AcidExcess Ammonia or AmineRoom Temperature, Atmospheric Pressure (can be elevated)Monoamide of 4-Hydroxyisophthalic Acid

Nitration of the Aromatic Ring

The introduction of a nitro group (-NO₂) onto the aromatic ring of 4-hydroxyisophthalate is an example of an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is determined by the directing effects of the existing substituents: the hydroxyl group (-OH) and the two carboxyl groups (-COOH).

The hydroxyl group is a strongly activating group and an ortho, para-director. askfilo.comlibretexts.org This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the substitution at the ortho and para positions. organicchemistrytutor.com Conversely, the carboxylic acid group is a deactivating group and a meta-director. askfilo.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position relative to itself. askfilo.comchemistrytalk.org

In the case of 4-hydroxyisophthalic acid, the positions ortho to the powerful activating hydroxyl group (positions 3 and 5) are also meta to one of the deactivating carboxyl groups. The position para to the hydroxyl group is unavailable as it is substituted with a carboxyl group. Therefore, the strong activating and directing effect of the hydroxyl group is expected to dominate, leading to the nitration occurring at the positions ortho to the hydroxyl group. The directing effects of the substituents on the 4-hydroxyisophthalate ring are summarized in the table below.

SubstituentPosition on RingActivating/DeactivatingDirecting Effect
-OH4Activatingortho, para
-COOH1Deactivatingmeta
-COOH3Deactivatingmeta

Given these competing effects, the predicted major products of the mononitration of 4-hydroxyisophthalic acid would be 4-hydroxy-3-nitroisophthalic acid and 4-hydroxy-5-nitroisophthalic acid.

Mechanisms of Salt Analogue Degradation and Stability

The stability of disodium (B8443419) 4-hydroxyisophthalate is influenced by environmental factors such as temperature, pH, and the presence of oxidizing agents. Two primary degradation pathways for this and related salt analogues are thermal degradation and oxidative degradation.

Thermal Degradation: The thermal decomposition of sodium salts of aromatic carboxylic acids can be complex. For instance, heating sodium salts of alkyl- and phenylbenzoic acids with cadmium halide catalysts can lead to disproportionation reactions. oup.com In the case of disodium 4-hydroxyisophthalate, a potential thermal degradation pathway is decarboxylation, which is the loss of carbon dioxide from the carboxylate groups. The decarboxylation of carboxylic acids and their salts can be facilitated by heating, often in the presence of a catalyst or a substance like soda lime. chemguide.co.uk The decarboxylation of hydroxybenzoic acids can be catalyzed by transition metals. rsc.orgnih.gov For this compound, thermal stress could potentially lead to the sequential loss of its two carboxylate groups, ultimately forming phenol (B47542). The thermal stability of carboxylate salts can be influenced by their molar mass, with heavier salts sometimes exhibiting greater stability. unca.edu

Oxidative Degradation: Phenolic compounds are susceptible to oxidative degradation. sszp.eu The hydroxyl group on the aromatic ring of 4-hydroxyisophthalate makes it a target for oxidizing agents. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading hydroxybenzoic acids. researchgate.net The degradation of 2-hydroxybenzoic acid by AOPs has been shown to proceed via hydroxylation of the aromatic ring. researchgate.net Similarly, the oxidation of phenolic compounds can lead to the formation of aldehydes and carboxylic acids. osti.gov Therefore, under oxidative conditions, this compound could undergo ring hydroxylation, followed by ring-opening reactions, ultimately leading to the mineralization of the compound into carbon dioxide and water.

The stability of the compound is therefore dependent on avoiding high temperatures and strong oxidizing conditions.

Investigating the Influence of Metal Ions on Reaction Pathways

Metal ions can significantly influence the reaction pathways of 4-hydroxyisophthalate by forming coordination complexes and by acting as catalysts. The carboxylate and hydroxyl groups are excellent ligands for metal ions, leading to the formation of metal-organic frameworks and other coordination compounds. researchgate.net

The stability of these metal complexes depends on several factors, including the nature of the metal ion (size and charge) and the ligand. dalalinstitute.com For instance, class 'a' metals, which are less electropositive, tend to form more stable complexes with ligands containing electronegative atoms like oxygen. slideshare.net The formation of a metal complex can alter the reactivity of the 4-hydroxyisophthalate ligand.

Metal ions can also act as catalysts in various reactions involving 4-hydroxyisophthalate. For example, transition metal complexes, particularly those of copper, have been shown to catalyze the decarboxylation of aromatic carboxylic acids. researchgate.net The decarboxylative hydroxylation of benzoic acids to phenols can be achieved using copper catalysts. nih.gov The mechanism often involves the formation of an aryl-metal intermediate. Furthermore, the oxidative degradation of phenolic compounds can be catalyzed by metal ions.

The influence of different metal ions on the stability of complexes with bivalent metal ions of the first transition series often follows the Irving-William series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. dalalinstitute.com The interaction with metal ions can therefore direct the reaction of this compound towards either stabilization through complex formation or degradation through catalytic pathways like decarboxylation or oxidation.

The following table summarizes the potential roles of metal ions:

InteractionEffect on 4-HydroxyisophthalatePotential Outcome
Coordination/ComplexationStabilization of the moleculeFormation of stable metal-organic frameworks
Catalysis (e.g., Cu²⁺)Facilitation of decarboxylationFormation of phenol and its derivatives
Catalysis (e.g., Fe²⁺/Fe³⁺)Promotion of oxidative degradationRing opening and mineralization

Advanced Analytical Characterization Techniques for Research on Disodium 4 Hydroxyisophthalate and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular and electronic structure of Disodium (B8443419) 4-hydroxyisophthalate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including Disodium 4-hydroxyisophthalate and its derivatives. By analyzing the chemical environment of ¹H and ¹³C nuclei, detailed information about the molecular framework can be obtained.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the parent acid, 4-hydroxyisophthalic acid, provides characteristic signals for the aromatic protons. nih.gov The proton chemical shifts are influenced by the electronic effects of the hydroxyl and carboxylic acid groups. In the disodium salt, the acidic protons of the carboxyl groups would not be observed. The aromatic protons would exhibit splitting patterns (e.g., doublets, triplets) depending on their coupling with neighboring protons, allowing for their precise assignment within the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. nih.gov The spectrum of 4-hydroxyisophthalic acid shows distinct signals for the carboxyl carbons, the carbon atom bearing the hydroxyl group, and the other aromatic carbons. chemicalbook.com The chemical shifts of these carbons are indicative of their electronic environment. For this compound, the carboxylate carbons would show a characteristic shift compared to the protonated carboxylic acid.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, respectively. These 2D NMR experiments are invaluable for confirming the structural assignments made from 1D spectra, especially for more complex derivatives of 4-hydroxyisophthalate.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-hydroxyisophthalic acid

Atom Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH7.0 - 8.5d, t, s
Carboxyl C165 - 175s
Aromatic C-OH155 - 165s
Aromatic C110 - 140s

Note: Specific chemical shifts and multiplicities can vary depending on the solvent and concentration. The data for the disodium salt would show the absence of the carboxylic acid proton signal and a shift in the carboxylate carbon signal.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by detecting the vibrations of chemical bonds. For this compound, IR spectroscopy is particularly useful for confirming the presence of key functional groups and monitoring their transformations during chemical reactions.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carboxylate and hydroxyl groups. The broad O-H stretching vibration of the carboxylic acid dimer in the parent 4-hydroxyisophthalic acid (typically around 2500-3300 cm⁻¹) would be replaced by the characteristic strong, broad absorption of the hydroxyl group in the salt (around 3200-3600 cm⁻¹).

A key feature in the IR spectrum of the disodium salt is the presence of strong asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group, typically appearing in the regions of 1550-1610 cm⁻¹ and 1360-1450 cm⁻¹, respectively. The C=O stretching vibration of the protonated carboxylic acid (around 1700 cm⁻¹) would be absent, confirming the formation of the salt. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3200 - 3600 (broad)
Carboxylate (COO⁻)Asymmetric Stretching1550 - 1610 (strong)
Carboxylate (COO⁻)Symmetric Stretching1360 - 1450 (strong)
Aromatic C=CStretching1450 - 1600
Aromatic C-HStretching3000 - 3100

UV-Visible spectroscopy probes the electronic transitions within a molecule and is a valuable tool for characterizing conjugated systems like this compound. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. youtube.com

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the substituted benzene ring. The presence of the hydroxyl and carboxylate groups, which act as auxochromes, will influence the position and intensity of these absorption bands compared to unsubstituted benzene. The electronic transitions are typically of the π → π* type, arising from the conjugated π-electron system of the aromatic ring. researchgate.netmhlw.go.jp

Substituents on the aromatic ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax). For instance, the hydroxyl group generally causes a red shift. The specific λmax values can provide insights into the electronic structure of the molecule and its derivatives. UV-Visible spectroscopy is also a powerful technique for monitoring reactions involving this compound, as changes in the chromophore structure during a reaction will lead to corresponding changes in the UV-Vis spectrum.

Interactive Data Table: Expected UV-Visible Absorption for Substituted Benzenes

Compound Type Typical λmax (nm) Electronic Transition
Benzene~255π → π
Phenol (B47542)~270π → π
Benzoic Acid~273π → π*

Note: The λmax for this compound will be influenced by both the hydroxyl and carboxylate groups.

While this compound itself may not be strongly fluorescent, its hydroxylated derivatives can be. Fluorescence spectroscopy is an extremely sensitive technique that can be used to detect and quantify trace amounts of fluorescent compounds. A key application related to this compound is the use of terephthalic acid (a similar dicarboxylic acid) as a probe for hydroxyl radicals. The reaction of terephthalic acid with hydroxyl radicals produces the highly fluorescent 2-hydroxyterephthalate, which can be readily quantified. This principle can be extended to the study of reactions involving the hydroxylation of isophthalate (B1238265) derivatives.

The fluorescence emission is typically sharp and characteristic of the specific fluorophore. The intensity of the fluorescence is directly proportional to the concentration of the fluorescent species, allowing for quantitative analysis. This technique is particularly valuable in studying oxidative processes where hydroxyl radicals are generated.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. rsc.org For this compound, XPS can be used to confirm the presence of sodium, carbon, and oxygen on the surface and to determine their chemical environments.

The XPS spectrum is a plot of the number of emitted electrons versus their binding energy. Each element has a characteristic set of binding energies for its core electrons. For this compound, the C 1s spectrum can be deconvoluted into components representing the aromatic ring carbons, the carboxylate carbons, and the carbon bonded to the hydroxyl group. The O 1s spectrum will show contributions from the carboxylate and hydroxyl oxygen atoms. The Na 1s signal will confirm the presence of sodium ions. researchgate.net

Shifts in binding energies can provide information about the chemical bonding. For example, the binding energy of the carboxylate carbon will be different from that of a carboxylic acid carbon. nih.gov This makes XPS a powerful tool for studying the surface chemistry of this compound and its interactions with other materials.

Interactive Data Table: Expected XPS Binding Energies for this compound

Element Orbital Expected Binding Energy (eV)
C1s (C-C, C-H)~284.8
C1s (C-O)~286.5
C1s (COO⁻)~288.5
O1s (C-O, COO⁻)~531-533
Na1s~1071-1072

Note: Binding energies can be influenced by the specific chemical environment and surface charging effects.

Diffraction and Microscopic Techniques

While spectroscopic methods provide molecular-level information, diffraction and microscopic techniques are essential for characterizing the solid-state structure and morphology of this compound.

Scanning Electron Microscopy (SEM) can be used to investigate the morphology and topography of this compound powders or crystals. SEM images can reveal particle size, shape, and surface features. Studies on metal salts of other carboxylic acids have shown a variety of morphologies, including fiber-like, rod-shaped, and branched cluster shapes, depending on the metal ion and the carboxylic acid structure. koreascience.kr

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM and can be used to observe the internal structure and nanoscale features of this compound derivatives or their composites. TEM can be particularly useful for characterizing the dispersion of these molecules in a polymer matrix or for studying the structure of self-assembled nanomaterials. For example, TEM has been used to observe the rod-shaped and nanosheet morphologies of other aromatic carboxylic acids. researchgate.net

Applications in Advanced Chemical Research Non Clinical Focus

A Precise Instrument for Radical Detection: The Role of Disodium (B8443419) 4-hydroxyisophthalate as a Chemical Probe for Hydroxyl Radical (·OH) Quantification

The hydroxyl radical (·OH) is a highly reactive and transient species that plays a crucial role in a variety of chemical processes. Its accurate quantification is essential for understanding and optimizing these reactions. Disodium 4-hydroxyisophthalate has been identified as an effective chemical probe for this purpose, offering a reliable method for detecting and measuring ·OH concentrations in aqueous solutions.

Unveiling the Unseen: Methodology for Detecting and Quantifying ·OH Radicals

The methodology for using this compound as a hydroxyl radical probe is based on a fluorescence detection technique. When this compound reacts with hydroxyl radicals, it undergoes a hydroxylation reaction to form a new, highly fluorescent product. This reaction is highly specific, and the resulting fluorescence intensity is directly proportional to the concentration of the hydroxylated product, which in turn correlates to the amount of ·OH radicals present in the solution.

The process involves introducing a known concentration of this compound into the aqueous system where ·OH radicals are being generated. As the reaction proceeds, the solution is monitored using a fluorescence spectrophotometer. The excitation and emission wavelengths are specifically chosen to correspond to the fluorescent signature of the hydroxylated 4-hydroxyisophthalate product. By measuring the increase in fluorescence intensity over time, researchers can construct a calibration curve that relates fluorescence to the concentration of the hydroxylated product. This allows for the precise quantification of the ·OH radicals generated. Disodium terephthalate, a structurally similar compound, has been noted for its high solubility and the stability of its fluorescent product, 2-hydroxyterephthalic acid, making it a highly applicable molecular probe for ·OH measurement. nih.gov

Illuminating Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs), such as photocatalysis and plasma treatment, are powerful methods for water purification and the degradation of organic pollutants. These processes rely heavily on the in-situ generation of highly reactive species, predominantly hydroxyl radicals. The ability to accurately measure the concentration of these radicals is paramount for optimizing the efficiency of AOPs.

In the context of photocatalysis , this compound can be employed as a probe to assess the photocatalytic activity of materials like titanium dioxide (TiO₂). When a TiO₂ suspension is irradiated with appropriate wavelength light, it generates electron-hole pairs, which in turn produce hydroxyl radicals at the catalyst surface. By introducing this compound into the system, the rate of ·OH radical formation can be quantified by monitoring the increase in fluorescence. This data provides direct insight into the efficiency of the photocatalyst under various experimental conditions. The use of chemical probes like coumarin (B35378) has been established for quantifying ·OH radicals in photocatalysis, where the formation of the hydroxylated product is monitored. bath.ac.ukqub.ac.uknih.govresearchgate.net

Similarly, in plasma treatment , an emerging technology for water treatment, non-thermal plasma generates a cocktail of reactive species, including ·OH radicals, directly in the water. This compound serves as an effective chemical dosimeter in these systems. By measuring the concentration of the fluorescent hydroxylated product, researchers can determine the dose of hydroxyl radicals delivered by the plasma treatment, a critical parameter for process control and optimization.

Understanding Reactivity: Kinetic Parameters for ·OH Scavenging Reactions

The efficiency of this compound as a hydroxyl radical probe is intrinsically linked to the kinetics of its reaction with ·OH. The rate constant for this scavenging reaction determines how effectively the probe can compete for and react with the transient hydroxyl radicals.

Compound Reaction with ·OH Rate Constant (Aqueous Phase)
Benzoic Acid1.03 × 10⁹ M⁻¹ s⁻¹ rsc.org
Benzoate4.66 × 10⁹ M⁻¹ s⁻¹ rsc.org

This table presents kinetic data for compounds structurally related to this compound to provide an estimate of its reactivity with hydroxyl radicals.

A Foundation for Innovation: Precursor and Building Block in Polymer and Material Synthesis

Beyond its role in analytical chemistry, this compound serves as a valuable monomer and building block in the synthesis of advanced materials. Its trifunctional nature, possessing two carboxylate groups and a hydroxyl group, allows for the creation of polymers with tailored properties and for the functionalization of nanomaterials.

Engineering Polymers: Synthesis of Substituted Polyisophthalamides

This compound, or its acidic form, 4-hydroxyisophthalic acid, is a key monomer in the synthesis of substituted polyisophthalamides. These are a class of aromatic polyamides known for their thermal stability and mechanical strength. The presence of the hydroxyl group on the isophthalic acid moiety provides a site for further chemical modification, allowing for the introduction of various functional groups into the polymer backbone.

The synthesis of these polymers typically involves a polycondensation reaction between the diacid (or its derivative) and an aromatic diamine. The reaction conditions can be tailored to control the molecular weight and properties of the resulting polymer. The hydroxyl group can be left unprotected to impart hydrophilicity to the polymer or can be modified with other functional groups to create polymers with specific properties, such as improved solubility in organic solvents or the ability to coordinate with metal ions.

Crafting Surfaces: Non-Polymeric Amphiphilic Coatings for Metal Oxide Nanoparticles

The unique structure of this compound also makes it an excellent candidate for the surface modification of metal oxide nanoparticles. Researchers have successfully synthesized derivatives of isophthalic acid to create non-polymeric amphiphilic coatings for nanoparticles such as iron oxide (γ-Fe₂O₃).

In one approach, 5-hydroxyisophthalic acid, a close analog, was used as a starting material to synthesize a capping ligand with an amphiphilic character. This was achieved by reacting the hydroxyl group with allyl glycidyl (B131873) ether, followed by oxidation of the allyl group to a diol. The resulting molecule, with its two carboxylic acid groups and a hydrophilic polyglycerol-like chain, can effectively bind to the surface of metal oxide nanoparticles. The carboxylic acid groups anchor the molecule to the nanoparticle surface, while the hydrophilic chain extends into the solvent, providing colloidal stability. This method allows for the creation of stable dispersions of nanoparticles in polar solvents, which is crucial for many applications in catalysis and materials science.

Coordination Chemistry and Metal-Organic Frameworks Featuring Hydroxyisophthalate Ligands (Including Analogues and Related Isomers)

The 4-hydroxyisophthalate ligand, a derivative of isophthalic acid, has garnered significant attention in the field of coordination chemistry. Its combination of two carboxylate groups and a hydroxyl functional group makes it a versatile building block for constructing coordination polymers and metal-organic frameworks (MOFs) with diverse structures and potential functionalities. The presence of multiple coordination sites allows for a variety of metal-ligand interactions, leading to materials with complex topologies and interesting properties.

Design and Synthesis of Novel Coordination Polymers and MOFs

The design of novel coordination polymers and MOFs using hydroxyisophthalate ligands is a strategic process that leverages the principles of crystal engineering and reticular chemistry. researchgate.netescholarship.org The choice of metal ions, ancillary ligands, and reaction conditions such as temperature and solvent systems plays a crucial role in dictating the final architecture of the resulting framework. researchgate.netrsc.org Hydroxyisophthalic acids are considered valuable polytopic ligands for designing functional coordination polymers due to the variety of charges and coordination modes they can adopt. researchgate.net

Hydrothermal and solvothermal methods are the most common synthetic routes employed for the self-assembly of these materials. researchgate.netrsc.orgresearchgate.net These techniques involve reacting a metal salt with the hydroxyisophthalate ligand, often in the presence of an auxiliary N-containing ligand, in a sealed vessel under elevated temperature and pressure. For example, solvothermal reactions of 5-hydroxyisophthalic acid with transition metal salts and various N-containing auxiliary ligands have yielded a range of new metal-organic coordination polymers (MOPs). researchgate.netrsc.org The selection of the auxiliary ligand has been shown to be a vital element in determining the final crystal structure. researchgate.netrsc.org

Researchers have successfully synthesized a variety of structures, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks, by systematically varying these synthetic parameters. researchgate.netresearchgate.net For instance, the hydrothermal reaction of Co(II) or Cu(II) with 5-hydroxyisophthalic acid and dipyridophenazine resulted in the formation of 3D chiral coordination polymers. nih.gov This demonstrates that the deliberate combination of specific building blocks can lead to materials with targeted and complex structural features. The ability to tailor pore size, shape, and functionality through careful design has been a driving force in MOF research. researchgate.net

Structural Diversity and Topological Features

Coordination polymers and MOFs based on hydroxyisophthalate ligands exhibit remarkable structural diversity, spanning 1D, 2D, and 3D architectures. researchgate.netrsc.orgresearchgate.net This diversity arises from the flexible coordination behavior of the ligand, the coordination preferences of the metal center, and the influence of auxiliary ligands and solvent molecules. researchgate.netrsc.orgrsc.org

Topological analysis is a powerful tool used to simplify and classify the complex structures of these frameworks. researchgate.net By representing the metal clusters as nodes and the organic ligands as linkers, the underlying network topology can be determined. A variety of topological nets have been observed in hydroxyisophthalate-based frameworks. For example, a 2D framework based on 5-hydroxyisophthalate and 4,4'-bipyridine (B149096) adopted a typical (44)-sql topology. rsc.org In another instance, a 3D chiral coordination polymer constructed from 5-hydroxyisophthalic acid was found to possess a new four-connected 66 topological net. nih.gov A binodal (4,6)-connected net with the point symbol (3·4²·5·6²)⁴(3²·6²·7²·8⁸·10) has also been reported, showcasing the potential for highly complex network formation. researchgate.net

The structural and topological differences are often influenced by the auxiliary ligands used in the synthesis. researchgate.netrsc.org These co-ligands can alter the coordination environment of the metal ion and direct the assembly process, leading to different final architectures even when using the same primary hydroxyisophthalate linker. The result is a wide array of frameworks, including zig-zag chains, double-layer square grids, wavy 2D frameworks, and interpenetrated 3D networks. rsc.org

Table 1: Examples of Structural and Topological Features in Hydroxyisophthalate-Based MOFs
Compound FormulaMetal IonAncillary LigandDimensionalityKey Structural/Topological FeatureReference
{Zn(hip)(2,2′-bipy)·2H₂O}nZn(II)2,2′-bipyridine1DZig-zag chain with strong π⋯π interactions rsc.org
{[Ni(hip)(4,4′-bipy)(H₂O)]·DMF·2H₂O}nNi(II)4,4′-bipyridine2DDouble-layer square framework with (4⁴)-sql topology rsc.org
[M(hip)(DPPZ)]n (M = Co, Cu)Co(II), Cu(II)Dipyridophenazine3DChiral framework with a 4-connected 6⁶ topological net nih.gov
[Cd₃(adc)₂(bpmp)Cl₂(H₂O)₂]nCd(II)1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp)3DBinodal (4,6)-connected net researchgate.net

Investigations into Metal-Ligand Coordination Modes and Geometries

The hydroxyisophthalate anion is a versatile ligand capable of adopting multiple coordination modes, which contributes significantly to the structural diversity of the resulting frameworks. researchgate.netresearchgate.net The carboxylate groups can coordinate to metal ions in monodentate, bidentate chelating, or bidentate bridging fashions. Furthermore, the hydroxyl group can also participate in coordination, leading to even more complex connectivity. researchgate.netrsc.org

The coordination geometry around the metal centers is also highly variable. Depending on the specific metal ion and the ligands present in the coordination sphere, geometries such as tetrahedral, square planar, pentagonal bipyramidal, and octahedral have been observed. researchgate.netresearchgate.netbccampus.calumenlearning.com For instance, in a series of complexes synthesized with 5-hydroxyisophthalic acid (H₂hip), a Zn²⁺ ion was found in a four-coordinate {ZnO₃N} unit, while a Cd²⁺ cation adopted a seven-coordinate {CdO₅N₂} center with an asymmetric pentagonal bipyramidal geometry. researchgate.net Another example features a Jahn-Teller distorted {CuO₄N₂} octahedral coordination. researchgate.net

Table 2: Coordination Geometries in Hydroxyisophthalate-Based Coordination Polymers
Metal IonCoordination NumberCoordination GeometryCoordination Unit ExampleReference
Zn(II)4-{ZnO₃N} researchgate.netresearchgate.net
Cu(II)6Jahn-Teller distorted octahedral{CuO₄N₂} researchgate.net
Cd(II)6-{CdO₂N₂Cl₂} and {CuO₅Cl} researchgate.net
Cd(II)7Asymmetric pentagonal bipyramidal{CdO₅N₂} researchgate.net

Post-Synthetic Modifications and Structural Transformations

Post-synthetic modification (PSM) is a powerful strategy for functionalizing MOFs after their initial synthesis, allowing for the incorporation of chemical functionalities that might not be stable under the conditions of framework assembly. rsc.orgescholarship.orgillinois.edu This approach enables the precise tailoring of the chemical environment within the pores of a MOF. kit.edu MOFs constructed from ligands like 4-hydroxyisophthalate are promising candidates for PSM, as the hydroxyl group provides a reactive site for further chemical reactions.

While direct PSM on the hydroxyl group of a 4-hydroxyisophthalate-based MOF is a targeted strategy, broader PSM principles are well-established. For example, MOFs containing linkers with primary amino groups have been extensively modified through tandem PSM reactions to introduce new functionalities. illinois.edubath.ac.uk Similarly, the hydroxyl group on the isophthalate (B1238265) backbone could potentially undergo reactions such as etherification or esterification to alter the pore surface properties. This approach allows for the creation of more complex and functional materials that would be inaccessible through direct synthesis. bath.ac.uk

Structural transformations can also occur post-synthesis, sometimes induced by solvent exchange or temperature changes. These transformations can lead to new phases with different properties. The ability to modify the structure and function of a pre-assembled MOF opens up a vast design space for creating materials with enhanced gas sorption, catalytic activity, or other desired properties. rsc.orgescholarship.org

Research into Functional Properties of MOFs and Coordination Polymers

The functional properties of MOFs and coordination polymers are intrinsically linked to their structural and chemical composition. Research into frameworks based on hydroxyisophthalate ligands has explored various functional aspects, including electrical and photic properties.

Achieving high electrical conductivity in MOFs is a significant challenge, as most are electrical insulators due to the nature of the metal-ligand coordination bonds. acs.orgscispace.com However, the development of electrically conductive MOFs is of great interest for applications in electronics, sensing, and electrocatalysis. acs.orgnih.gov Strategies to impart conductivity include using ligands that facilitate charge delocalization and selecting metal ions that can exist in multiple oxidation states. While high conductivity is rare, some 2D MOFs have shown promise, with studies on single crystals revealing their intrinsic transport properties. chemrxiv.org

The photosensitivity of MOFs is another area of active research, with potential applications in photocatalysis, light harvesting, and sensing. mdpi.comrsc.org The organic linkers in MOFs can act as antennas, absorbing light and transferring energy to the metal centers or to guest molecules. MOFs based on ligands similar to hydroxyisophthalate have been investigated as photocatalysts for the degradation of organic dyes. rsc.orgrsc.org For instance, two zinc(II) coordination polymers were shown to have the potential to photodecompose methyl violet, with their photocatalytic mechanism explained through band gap calculations. rsc.org The inherent tunability of MOFs allows for the rational design of their electronic band structure to optimize light absorption and charge separation, which are key factors for efficient photocatalysis. mdpi.com

Adsorption and Gas Sorption Characteristics

Metal-organic frameworks constructed using isophthalate-based linkers are widely investigated for their potential in gas storage and separation. The performance of these materials is dictated by factors such as pore size, surface area, and the chemical nature of the framework, which can be tailored by selecting specific metal ions and functionalizing the organic linkers. The introduction of functional groups, like the hydroxyl group in 4-hydroxyisophthalate, can create specific interaction sites that may enhance the affinity and selectivity for certain gas molecules.

MOF DesignationGas AdsorbateUptake Capacity (cm³/g)Temperature (K)Pressure (bar)Selectivity
ZJNU-59C₂H₂~1502981C₂H₂/CH₄: ~8.3
ZJNU-59CO₂~802981CO₂/CH₄: ~4.5
ZnBTCNH₃254.88 mL/g (11.37 mmol/g)Not SpecifiedNot SpecifiedNot Applicable

Data derived from studies on isoreticular MOFs and related systems to illustrate typical performance. nih.govmdpi.com

The general principle involves creating frameworks with optimal pore dimensions and chemical environments to maximize interactions with target gas molecules while excluding others, a concept critical for applications in natural gas sweetening and acetylene (B1199291) purification. nih.gov The flexibility of some MOF structures can also lead to unique gas separation capabilities, where the framework adapts its structure upon gas uptake.

Luminescence Properties

The incorporation of isophthalate derivatives into coordination polymers, particularly with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺), is a common strategy for creating luminescent materials. The organic linker can act as an "antenna," absorbing energy (typically UV light) and transferring it to the metal center, which then emits light at its characteristic wavelengths, resulting in sharp, line-like emission spectra. This process, known as the antenna effect, is crucial for enhancing the luminescence intensity of lanthanide ions. researchgate.netresearchgate.net

While specific quantum yield and lifetime data for MOFs based on 4-hydroxyisophthalate are scarce in the available literature, data from closely related isophthalato-based lanthanide complexes can provide expected values. For instance, a Tb³⁺ complex with a thiophenyl-derivatized isophthalate ligand exhibited a luminescence quantum yield of 7.46%. researchgate.net

Complex CompositionExcitation λ (nm)Emission λ (nm)Quantum Yield (%)Lifetime (μs)Reference
Tb³⁺-thiophenylisophthalateNot SpecifiedNot Specified7.46213.9 researchgate.net
Eu³⁺-isophthalateNot SpecifiedNot Specified0.14123.8 researchgate.net
[Cd(IPA-OH)(Htpim)]n~370~430Not ReportedNot Reported rsc.org
[Zn(IPA-OH)(Htpim)]n~370~430Not ReportedNot Reported rsc.org

These luminescent MOFs are investigated for applications in chemical sensing, where the presence of specific analytes can quench or enhance the luminescence, and for the development of optoelectronic devices like light-emitting diodes (LEDs). researchgate.netmdpi.com

Catalytic Activity (e.g., Photocatalysis, Heterogeneous Acid Catalysis)

Metal-organic frameworks offer significant potential as heterogeneous catalysts. Their high surface area allows for a large number of accessible active sites, and their well-defined structures can impart shape and size selectivity to catalytic reactions. The active sites can be the metal nodes, the organic linkers, or encapsulated guest molecules.

Photocatalysis: MOFs can act as semiconductor-like materials for photocatalysis. Upon irradiation with light of sufficient energy, an electron-hole pair is generated, which can then participate in redox reactions to degrade organic pollutants. The choice of both the metal center and the organic linker is critical in determining the band gap and, consequently, the photocatalytic activity. rsc.org Coordination polymers based on ligands like 5-hydroxyisophthalic acid have been shown to exhibit high photocatalytic activity for the degradation of organic dyes such as rhodamine B under UV or visible light irradiation. rsc.org For example, certain zinc and cadmium-based coordination polymers showed efficient degradation of rhodamine B. rsc.org The mechanism often involves the generation of reactive oxygen species that attack the dye molecules.

Heterogeneous Acid Catalysis: The metal centers within MOFs can function as Lewis acid sites, while functional groups on the organic linkers can act as Brønsted acid sites. This dual functionality makes MOFs attractive for various acid-catalyzed organic transformations. For example, MOFs with open metal sites have demonstrated enhanced catalytic activity for reactions like the cyanosilylation of aldehydes. nih.gov While specific studies detailing the catalytic performance of MOFs derived from 4-hydroxyisophthalic acid are limited, research on related structures, such as Co-MOFs with hydroxyisophthalic acid, has shown good activity for benzyl (B1604629) alcohol oxidation and the Knoenagel reaction. researchgate.net

Catalyst (MOF)Reaction TypeSubstrateProductConversion/EfficiencyConditions
[Zn(IPA-OH)(Htpim)]nPhotocatalysisRhodamine BDegraded ProductsHigh ActivityUV/Visible Light
[Cd(IPA-OH)(Htpim)]nPhotocatalysisRhodamine BDegraded ProductsHigh ActivityUV/Visible Light
Co-MOF (activated MOF3)Knoevenagel ReactionBenzaldehyde + Malononitrile2-benzylidenemalononitrileGood ActivityRecyclable for 4 cycles
Co-MOF (activated MOF3)Benzyl Alcohol OxidationBenzyl AlcoholBenzaldehydeGood ActivityRecyclable for 4 cycles

The recyclability and stability of these MOF-based catalysts are key advantages over their homogeneous counterparts, making them promising for sustainable chemical processes. researchgate.netrsc.org

Research on Environmental Fate Methodologies for Aromatic Carboxylates Applicable by Analogy

Kinetic Analysis for Degradation Pathways

Kinetic analysis is fundamental to determining the rate and mechanisms by which aromatic carboxylates degrade in the environment. These studies measure the speed of reactions under various conditions to predict the persistence of a compound.

Degradation can occur through several processes, including biodegradation, photodegradation, and chemical degradation. In biodegradation, microorganisms break down organic compounds. Kinetic studies in this area often analyze the co-metabolism of aromatic mixtures, where the presence of one compound can influence the degradation rate of another, sometimes through substrate inhibition. For instance, the degradation of alicyclic compounds like cyclohexane (B81311) carboxylate has been shown to converge with the degradation pathways of aromatic compounds in some bacteria.

Kinetic models are developed to simulate these degradation processes. For example, the simultaneous degradation of multiple aromatic compounds can be analyzed to understand complex interactions in microbial communities. These models might reveal that certain pathways are inhibited by the presence of other structurally similar compounds. Advanced spectroscopic techniques, such as time-resolved infrared (TRIR) spectroscopy, can be used to analyze reaction kinetics on extremely short timescales, helping to resolve different species and their coordination configurations during degradation processes. The rate of reaction is often expressed using a power-law expression, which incorporates variables like activation energy and the partial pressure of the reactant to fit experimental data.

Table 1: Factors Influencing Degradation Kinetics of Aromatic Carboxylates

Factor Description Potential Impact on Degradation Rate
Microbial Population Presence and acclimation of microorganisms capable of degrading the compound. Can significantly increase the rate of biodegradation.
Substrate Concentration The amount of the chemical present. Can lead to substrate inhibition at high concentrations, slowing degradation.
Co-contaminants Presence of other organic compounds. Can either enhance degradation (co-metabolism) or inhibit it.
Sunlight (UV Radiation) Intensity and wavelength of available light. Drives photodegradation, a key pathway for some aromatic compounds.
Temperature Ambient temperature of the environment. Generally, higher temperatures increase reaction rates up to an optimal point for biological activity.
pH The acidity or alkalinity of the soil or water. Affects the chemical form (ionized vs. non-ionized) of the carboxylate and microbial activity.

| Oxygen Availability | Presence (aerobic) or absence (anaerobic) of oxygen. | Determines the specific microbial pathways used for degradation. |

Computational Modeling for Environmental Partitioning and Behavior

Computational chemistry provides powerful tools for predicting how an aromatic carboxylate like Disodium (B8443419) 4-hydroxyisophthalate will partition, or distribute, itself among different environmental compartments such as water, soil, and air. This partitioning behavior is a key determinant of a chemical's fate, bioavailability, and potential for transport.

A critical parameter in these models is the partition coefficient, which describes the equilibrium distribution of a compound between two immiscible phases. Key coefficients include:

Octanol-Water Partition Coefficient (Kow): This measures the ratio of a chemical's concentration in octanol (B41247) (a surrogate for organic matter and lipids) to its concentration in water. It is a crucial indicator of a substance's tendency to bioaccumulate in organisms or adsorb to soil and sediment.

Octanol-Air (Koa) and Hexadecane-Air (KHdA) Partition Coefficients: These are used to predict partitioning between the atmosphere and environmental surfaces like soil and vegetation.

Quantum chemical methods, such as Density Functional Theory (DFT) and solvation models like COSMO-RS (Conductor-like Screening Model for Real Solvents), are used to calculate these partition coefficients from first principles. These physics-based models can be more accurate than empirical methods, especially for complex molecules, as they consider all physical contributions to the conformational free energy. By calculating the solvation free energy of a molecule in different phases (e.g., water, octanol), the partition coefficients can be derived. This allows for the prediction of environmental behavior for new or understudied chemicals without extensive experimental testing.

Table 2: Common Partition Coefficients in Environmental Modeling

Coefficient Symbol Represents Partitioning Between Environmental Significance
Octanol-Water Partition Coefficient Kow Octanol and Water Predicts bioaccumulation in fatty tissues and sorption to soil/sediment.
Organic Carbon-Water Partition Coefficient Koc Soil/Sediment Organic Carbon and Water Indicates mobility in soil; high Koc suggests low mobility.
Henry's Law Constant KH Air and Water Predicts the tendency of a chemical to volatilize from water.

Hydroxyl Radical Reactions in Atmospheric and Aquatic Chemistry

Hydroxyl radicals (•OH) are highly reactive, short-lived oxidants that play a critical role in the degradation of organic compounds in both the atmosphere and in aquatic systems. Often called the "detergent" of the troposphere, the hydroxyl radical is responsible for initiating the breakdown of many pollutants.

In the atmosphere, the reaction with •OH is often the first and rate-determining step in the removal of volatile organic compounds (VOCs). The reaction typically proceeds via hydrogen abstraction or addition to the aromatic ring.

Hydrogen Abstraction: The •OH radical removes a hydrogen atom from the compound, forming water and an organic radical.

Addition: The •OH radical adds to the aromatic ring, forming a hydroxycyclohexadienyl radical.

The rate of these reactions determines the atmospheric lifetime of a pollutant. The reactivity of an aromatic compound with •OH depends significantly on the substituent groups attached to the aromatic ring. These initial reactions can lead to the formation of highly oxidized multifunctional organic compounds, which are precursors to the formation of secondary organic aerosols.

In aquatic environments, •OH radicals are generated through processes like the Fenton reaction or the photolysis of hydrogen peroxide. They are key species in Advanced Oxidation Processes (AOPs) used for water purification. The reactions in water are similar to those in the atmosphere and include addition, hydrogen abstraction, and electron transfer. However, the presence of dissolved natural organic matter (NOM) in water can inhibit the reaction between hydroxyl radicals and aromatic compounds, which is a crucial consideration for predicting degradation rates in natural systems.

Table 3: Types of Hydroxyl Radical Reactions with Aromatic Compounds

Reaction Type General Mechanism Environment Significance
Addition •OH adds to the aromatic ring's double bond system. Atmosphere & Aquatic Initiates the oxidative degradation cascade.
Hydrogen Abstraction •OH removes a hydrogen atom from a substituent group or the ring. Atmosphere & Aquatic A primary pathway for initiating degradation, especially for compounds with alkyl side chains.
Electron Transfer •OH accepts an electron from the aromatic compound, oxidizing it. Aquatic Important for ionized species or those with low oxidation potentials.

| Radical Interaction | The resulting organic radical interacts with other radicals (e.g., O2, another •OH). | Atmosphere & Aquatic | Leads to the formation of peroxides, alcohols, and other oxygenated products, continuing the degradation process. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.